Dual-Function Phenotypic Profile: Simultaneous Inhibition of Parasite Growth and Red Blood Cell Invasion
The pyridyl-furan hit OGHL250, which contains the 2-(furan-2-yl)-4-hydroxypyridine core, was selected from a library of 250 compounds because it exhibited the strongest combined potency against P. falciparum growth (EC50 = 0.89 μM) and red blood cell invasion (EC50 < 2 μM). In contrast, other hits from the same screen, such as OGHL236 and OGHL169, while inhibiting invasion, did not match OGHL250's balanced dual potency profile [1].
| Evidence Dimension | Dual phenotypic potency: 72 h growth inhibition and 4 h invasion/ring-stage development |
|---|---|
| Target Compound Data | OGHL250 (core scaffold): Growth EC50 = 0.89 μM; Invasion EC50 < 2 μM |
| Comparator Or Baseline | Other OGHL hits (OGHL236, OGHL169): Invasion inhibition observed, but lower combined potency; not prioritized for optimization |
| Quantified Difference | OGHL250 uniquely combined sub-micromolar growth EC50 with potent invasion blockade; no other hit achieved this dual profile |
| Conditions | P. falciparum asexual blood-stage assay; 72 h growth (LDH/Nluc readout); 4 h egress/invasion assay |
Why This Matters
Procuring this scaffold enables direct entry into the only chemotype from the OGHL screen prioritized for lead optimization based on a dual-function phenotypic signature, reducing the risk of pursuing less productive chemical starting points.
- [1] Ling, D. B., Nguyen, W., Looker, O., Razook, Z., McCann, K., Barry, A. E., ... & Gilson, P. R. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 9(9), 1695–1710. View Source
